molecular formula C9H5BrFNO B13698454 5-Bromo-4-fluoroindole-3-carbaldehyde

5-Bromo-4-fluoroindole-3-carbaldehyde

Cat. No.: B13698454
M. Wt: 242.04 g/mol
InChI Key: JBFUVPBXIMACAN-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoroindole-3-carbaldehyde is a halogenated indole derivative featuring a bromine atom at position 5, a fluorine atom at position 4, and an aldehyde group at position 3. Indole derivatives are pivotal in pharmaceutical and agrochemical research due to their bioactivity, often serving as scaffolds for drug development. The electron-withdrawing halogens (Br, F) and the aldehyde functional group enhance electrophilicity, making this compound reactive toward nucleophiles like amines in Schiff base formation. While direct data on its applications are absent in the provided evidence, its structural features suggest utility in medicinal chemistry, such as enzyme inhibition or ligand design.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-Bromo-4-fluoroindole-3-carbaldehyde generally involves two key steps:

Due to the complexity of direct halogenation on indoles bearing multiple substituents, synthetic routes often start from appropriately substituted anilines or benzaldehydes, followed by ring closure or directed halogenation.

Synthesis of 3-Indole Carbaldehyde Derivatives via Vilsmeier-Haack Reaction

A widely used method for preparing indole-3-carbaldehyde derivatives is the Vilsmeier-Haack reaction, which involves formylation at the 3-position of an indole or substituted aniline precursor.

Procedure Summary (from patent CN102786460A):

Step Reagents and Conditions Description
1 Anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl3), 0-5 °C, stirring 30-40 min Preparation of Vilsmeier reagent
2 2-Methylaniline derivative (bearing substituents such as Br, F), DMF, 0-5 °C, dropwise addition of Vilsmeier reagent, room temp stirring 1-2 h, reflux 5-8 h Electrophilic formylation to yield indole-3-carbaldehyde derivative
3 Cooling, addition of saturated sodium carbonate to adjust pH 8-9, filtration, drying, recrystallization Isolation of pure 3-indole carbaldehyde compound

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Vilsmeier-Haack formylation 2-Methylaniline derivatives with Br, F substituents POCl3, DMF 0-5 °C to reflux 5-8 h Not specified Versatile for various substituted indole-3-carbaldehydes
Bromination of 4-fluorobenzaldehyde 4-Fluorobenzaldehyde NaBr, HCl, NaOCl, ultrasonic waves 20-25 °C, 1 h addition, 45 min post-treatment High purity Avoids toxic bromine gas
N-Methylation of 5-bromoindole-3-carbaldehyde 5-Bromoindole-3-carbaldehyde NaOH or NaH, methyl iodide Room temp to 0 °C, 1-3 h 81-96 Efficient alkylation methods
Deprotection of N-pivaloylindoles N-pivaloylindole derivatives DBU, water, THF Room temp, 24 h Up to 99 Mild conditions for indole liberation

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoroindole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-4-fluoroindole-3-carbaldehyde has significant applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoroindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the aldehyde group allows it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Bromo-4-fluoroindole-3-carbaldehyde with structurally related compounds from the evidence:

Compound Name Core Structure Substituents Functional Group Key Properties/Applications
This compound Indole Br (5), F (4) Aldehyde (3) High electrophilicity; drug synthesis
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Benzaldehyde Br (5), F (4), OH (2) Aldehyde (1), OH (2) Intermediate in organic synthesis
5-Bromo-4-methoxy-1H-indazole Indazole Br (5), OMe (4) - Potential kinase inhibitors
5-Bromo-6-chloro-3-indolyl-β-D-galactoside Indole Br (5), Cl (6), galactose Glycoside Enzyme substrates in biochemical assays
5-Bromo-4-methoxythiophene-3-carbonyl chloride Thiophene Br (5), OMe (4) Carbonyl chloride (3) Polymer precursors, acylations

Key Observations:

  • Core Structure Differences :
    • The indole core (in the target compound) enables π-π stacking in biological systems, whereas benzaldehyde lacks this aromatic heterocycle. Indazole (with two adjacent N atoms) may enhance hydrogen bonding in drug targets.
    • Thiophene’s sulfur atom alters electronic properties compared to indole, affecting reactivity in polymerization.
  • Substituent Effects: Bromine and fluorine in the target compound increase electrophilicity at the aldehyde, favoring condensation reactions. In contrast, the hydroxyl group in 5-Bromo-4-fluoro-2-hydroxybenzaldehyde introduces hydrogen-bonding capability but reduces aldehyde reactivity due to steric hindrance.
  • Functional Group Reactivity: The aldehyde in the target compound is less reactive than the carbonyl chloride in 5-Bromo-4-methoxythiophene-3-carbonyl chloride, which undergoes rapid nucleophilic acyl substitutions. Glycosidic bonds in 5-Bromo-6-chloro-3-indolyl-β-D-galactoside enable selective enzyme cleavage, useful in diagnostic assays.

Biological Activity

5-Bromo-4-fluoroindole-3-carbaldehyde is a significant compound within the indole family, notable for its unique structural features and diverse biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features:

  • Bromine atom at the 5th position
  • Fluorine atom at the 4th position
  • Aldehyde functional group at the 3rd position

These substitutions influence both the electronic properties and reactivity of the molecule, enhancing its potential as a bioactive agent.

Biological Activity Overview

This compound exhibits several biological activities, primarily through its interactions with enzymes and proteins. Key areas of interest include:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions may lead to either activation or inhibition of these enzymes, impacting various biochemical pathways.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may enhance the efficacy of antibiotics against Gram-negative bacteria. For instance, related compounds have demonstrated significant adjuvant activities against pathogens like Pseudomonas aeruginosa and Escherichia coli while showing reduced cytotoxicity .
  • Anticancer Potential : The compound's structure allows for modifications that could lead to new pharmaceuticals targeting cancer. Research suggests that indole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as Glycogen Synthase Kinase 3β (GSK-3β) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzyme activity by binding to active sites or modulating receptor functions.
  • Protein Interaction : The formation of hydrogen bonds with proteins can alter their conformation and function.
  • Antibiotic Enhancement : It disrupts bacterial outer membranes and inhibits efflux pumps, enhancing the effectiveness of existing antibiotics .

Antimicrobial Activity

A study evaluated various indole derivatives for their antimicrobial properties against a range of bacteria and fungi. The findings indicated that compounds similar to this compound exhibited promising activity against Gram-positive bacteria and fungi like Candida albicans, while showing limited effectiveness against Gram-negative strains .

Anticancer Activity

Research on GSK-3β inhibitors highlighted that certain indole derivatives showed potent inhibitory activity against pancreatic cancer cell lines. These compounds demonstrated low micromolar to nanomolar concentrations of antiproliferative activity, suggesting that modifications to the indole structure could yield effective anticancer agents .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
5-Bromo-1H-indoleBromine at position 5Basic indole structure without additional substituents
4-Fluoro-1H-indoleFluorine at position 4Lacks bromine but retains fluorinated properties
6-Bromo-1H-indoleBromine at position 6Different substitution pattern leading to altered reactivity
5-Fluoro-1H-indoleFluorine at position 5Similar electronic effects but without bromine

This table illustrates how variations in substitution patterns affect the biological properties and potential applications of related indole compounds.

Q & A

Q. Basic: What are the common synthetic routes for 5-Bromo-4-fluoroindole-3-carbaldehyde?

The synthesis typically involves bromination and fluorination of indole precursors followed by formylation. A standard protocol includes:

  • Bromination : Reacting 4-fluoroindole with N-bromosuccinimide (NBS) in acetic acid at 0–25°C to introduce bromine at the 5th position .
  • Formylation : Using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at the 3rd position .
    Key variables include reaction time (6–12 hours for bromination) and stoichiometric ratios (1.1–1.3 equivalents of NBS).

Q. Basic: How is the compound characterized structurally?

  • X-ray Crystallography : Employ SHELXL (SHELX suite) for refining crystal structures, particularly useful for confirming the aldehyde group's position and halogen substitution patterns .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to identify key signals:
    • Aldehyde proton at δ 9.8–10.2 ppm (¹H).
    • Fluorine-coupled splitting in aromatic protons (²J coupling ~20 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H]⁺: ~242.96 Da) .

Q. Basic: What are the recommended storage conditions?

Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent aldehyde oxidation and photodegradation. Purity should be monitored via HPLC every 3–6 months .

Q. Advanced: How can regioselectivity challenges in bromination be addressed?

The 5-bromo substitution competes with 7-bromo isomers due to indole’s electron-rich positions. Mitigation strategies:

  • Directing Groups : Temporarily introduce electron-withdrawing groups (e.g., nitro) at the 4-position to direct bromination to the 5th position, followed by reduction .
  • Kinetic Control : Use low temperatures (0–5°C) and slow NBS addition to favor the 5-bromo intermediate .
    Validate outcomes via NOESY NMR or crystallography to confirm substitution patterns .

Q. Advanced: How does the aldehyde group influence reactivity in cross-coupling reactions?

The aldehyde acts as an electrophilic site for:

  • Knoevenagel Condensation : React with active methylene compounds (e.g., malononitrile) under basic conditions (piperidine/EtOH, 60°C) to form α,β-unsaturated derivatives .
  • Reductive Amination : Combine with primary amines (e.g., benzylamine) and NaBH₃CN to generate secondary amines for bioactive molecule libraries .
    Monitor reactions via TLC (ethyl acetate/hexane, 1:2) and characterize products via HRMS and 2D NMR.

Q. Advanced: What computational methods predict biological interactions of derivatives?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes. Focus on halogen bonding (Br/F with backbone carbonyls) and π-π stacking .
  • DFT Calculations : Assess electronic effects (e.g., Fukui indices) to predict reactive sites for further functionalization .

Q. Advanced: How to resolve contradictions in spectroscopic data interpretation?

Conflicting NMR assignments may arise from overlapping signals or dynamic effects. Solutions:

  • Variable Temperature NMR : Identify splitting patterns at low temperatures (–40°C) to resolve overlapping peaks .
  • HSQC/HMBC : Correlate ¹H-¹³C couplings to confirm connectivity, especially for distinguishing 4-fluoro vs. 6-fluoro isomers .

Q. Advanced: What strategies optimize yields in large-scale synthesis?

  • Flow Chemistry : Use microreactors for bromination steps to improve heat/mass transfer and reduce side reactions .
  • Catalytic Systems : Screen Pd/Cu catalysts for Suzuki-Miyaura couplings to attach aryl groups at the aldehyde position .
    Report yields ≥75% with purity >98% (HPLC) for reproducibility .

Q. Advanced: How to evaluate stability under reaction conditions?

  • TGA/DSC : Analyze thermal decomposition profiles (onset ~180°C for aldehyde degradation) .
  • In Situ IR : Monitor aldehyde oxidation to carboxylic acids during prolonged air exposure .

Q. Advanced: What are understudied applications in materials science?

  • Coordination Polymers : React with transition metals (e.g., Zn²⁺) to form luminescent frameworks. Characterize via PXRD and luminescence spectroscopy .
  • Photocatalysts : Test in visible-light-mediated reactions (e.g., C–H activation) using UV-vis and EPR to track radical intermediates .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

5-bromo-4-fluoro-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H5BrFNO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H

InChI Key

JBFUVPBXIMACAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2C=O)F)Br

Origin of Product

United States

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